molecular formula C11H25NO B13637654 5-(Aminomethyl)-3,4-dimethyloctan-4-ol

5-(Aminomethyl)-3,4-dimethyloctan-4-ol

Cat. No.: B13637654
M. Wt: 187.32 g/mol
InChI Key: MGCXMFZYHYENFJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,4-dimethyloctan-4-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,4-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 5-hydroxymethylfurfural (HMF), using a catalyst like sulfuric acid . The reaction conditions often include mild temperatures and the use of eco-friendly reagents to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that utilize renewable biomass as a starting material. The catalytic transformation of biomass-derived platform molecules under mild conditions is an attractive route due to its low energy consumption and high selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,4-dimethyloctan-4-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-(Aminomethyl)-3,4-dimethyloctan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3,4-dimethyloctan-4-ol exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. The alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its synthesis from renewable biomass also highlights its potential for sustainable production .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

5-(aminomethyl)-3,4-dimethyloctan-4-ol

InChI

InChI=1S/C11H25NO/c1-5-7-10(8-12)11(4,13)9(3)6-2/h9-10,13H,5-8,12H2,1-4H3

InChI Key

MGCXMFZYHYENFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C)(C(C)CC)O

Origin of Product

United States

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